molecular formula C25H24N2O3 B10810753 3-(3,4-Dimethoxyphenethyl)-2-(4-methylphenyl)-4(3H)-quinazolinone

3-(3,4-Dimethoxyphenethyl)-2-(4-methylphenyl)-4(3H)-quinazolinone

Cat. No.: B10810753
M. Wt: 400.5 g/mol
InChI Key: KCYJCPHZWMCHDH-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenethyl)-2-(4-methylphenyl)-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This particular compound is characterized by the presence of a dimethoxyphenethyl group and a methylphenyl group attached to the quinazolinone core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenethyl)-2-(4-methylphenyl)-4(3H)-quinazolinone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Dimethoxyphenethyl Group: The dimethoxyphenethyl group can be introduced via a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a nucleophilic substitution reaction, where a suitable methylphenyl halide reacts with the quinazolinone intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenethyl)-2-(4-methylphenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical and biological properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various halides or sulfonates in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Quinazolinone derivatives with higher oxidation states.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Functionalized quinazolinone derivatives with different substituents.

Scientific Research Applications

3-(3,4-Dimethoxyphenethyl)-2-(4-methylphenyl)-4(3H)-quinazolinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenethyl)-2-(4-methylphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenethyl)-2-phenyl-4(3H)-quinazolinone: Lacks the methyl group on the phenyl ring.

    2-(4-Methylphenyl)-4(3H)-quinazolinone: Lacks the dimethoxyphenethyl group.

    3-(3,4-Dimethoxyphenethyl)-4(3H)-quinazolinone: Lacks the methylphenyl group.

Uniqueness

3-(3,4-Dimethoxyphenethyl)-2-(4-methylphenyl)-4(3H)-quinazolinone is unique due to the presence of both the dimethoxyphenethyl and methylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c1-17-8-11-19(12-9-17)24-26-21-7-5-4-6-20(21)25(28)27(24)15-14-18-10-13-22(29-2)23(16-18)30-3/h4-13,16H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYJCPHZWMCHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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